3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
pyridin-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-8-3-12(4-9-17)18-15-6-7-16-18/h1-2,5-7,10,12H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZZRLMOFACMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The triazole and piperidine rings are then coupled to the pyridine ring using various coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of coordination polymers and other materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of triazole-piperidine-pyridine hybrids. Key structural analogs include:
Key Structural Differences :
- Triazole Orientation: Unlike fused triazole-thiadiazole systems (e.g., in ), the triazole in the target compound is non-fused and positioned at the piperidine C4, allowing greater rotational freedom.
- Bioisosteric Replacements : Thiadiazole rings (in derivatives) are electron-deficient compared to pyridine, altering binding affinities in biological targets .
Pharmacological and Physicochemical Properties
- Bioactivity: Triazole-containing compounds are known for antiviral, antifungal, and anticancer activities. For example, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit anti-cucumber mosaic virus activity (EC50 values: 12–45 μg/mL) . The target compound’s pyridine-triazole architecture may enhance binding to viral proteases or polymerases, though specific data are unavailable.
- Solubility and LogP : The pyridine ring increases hydrophilicity (predicted LogP ~1.5) compared to thiadiazole analogs (LogP ~2.8–3.5), suggesting better aqueous solubility but reduced membrane permeability.
Biological Activity
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound integrates a piperidine ring and a triazole moiety, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.28 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 246.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring enhances its binding affinity to various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Antiproliferative Activity : Preliminary studies indicate that it may inhibit cellular proliferation in certain cancer cell lines.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have reported that triazole-containing compounds can effectively inhibit the growth of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds often fall within the low micromolar range, demonstrating potent activity.
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. For example, the related compound 3-[4-(substituted piperazin-1-yl)cinnolines] has demonstrated notable antibacterial effects with minimal inhibitory concentration (MIC) values comparable to established antibiotics.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. Results showed significant inhibition at concentrations as low as 10 µM.
- Enzyme Inhibition : In another investigation, the compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs). It exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the established synthetic routes for 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Triazole Formation: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or sulfonylation reactions. For example, 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl) in pyridine can yield triazole derivatives under controlled conditions .
- Coupling Reactions: Amide bond formation between piperidine and pyridine moieties using coupling agents like HATU or EDC.
Optimization Table:
*Yields vary based on substituent positioning and solvent choice.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm triazole proton environments (δ 7.5–8.5 ppm) and piperidine/pyridine backbone connectivity. For analogs, coupling constants (e.g., ) resolve stereochemistry .
- X-Ray Crystallography: Resolves spatial arrangements, e.g., triazole-pyridine dihedral angles (~30–45°) and hydrogen-bonding networks. See analogous structures in Acta Crystallographica reports .
Q. How does the triazole moiety influence the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Solubility Testing: Use shake-flask method in buffers (pH 1–13) or polar solvents (DMSO, methanol). Triazole’s polarity enhances aqueous solubility compared to non-heterocyclic analogs.
- Stability Assay: Monitor degradation via HPLC at 25–40°C. The triazole ring is stable under acidic conditions but may hydrolyze in strong bases (>pH 12) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to compute frontier orbitals (HOMO/LUMO). Triazole’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation behavior.
Advanced Research Questions
Q. How do electronic properties of the triazole moiety influence electrochemical behavior in metal complexes?
Q. What strategies resolve contradictions in catalytic activity data for triazole-containing complexes?
Methodological Answer:
- Control Experiments: Isolate variables (e.g., solvent polarity, counterion effects). For example, THF vs. DMF may alter reaction rates by 20–30% .
- In Situ Spectroscopy: Use UV-Vis or IR to track intermediate species during catalysis. Conflicting data often arise from unaccounted side reactions (e.g., ligand dissociation).
Q. How can regioselectivity challenges in triazole derivatization be addressed?
Methodological Answer:
Q. What are the implications of crystal packing interactions on the compound’s solid-state reactivity?
Methodological Answer:
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB) using flexible ligand parameters. Triazole’s hydrogen-bonding capacity often targets ATP-binding pockets (e.g., kinase inhibitors).
- MM-PBSA Binding Energy Calculations: Estimate ΔG values (e.g., −8.5 to −10.2 kcal/mol) to rank affinity .
Q. What are the limitations of current synthetic methods, and how can they be innovatively improved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
